2-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate

Description

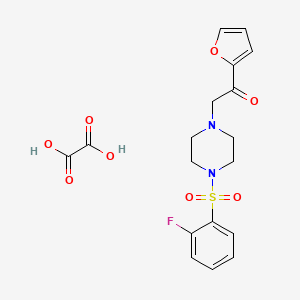

This compound features a piperazine core substituted with a 2-fluorophenylsulfonyl group at the 4-position, a furan-2-yl ethanone moiety at the 1-position, and an oxalate counterion. The oxalate salt improves solubility and crystallinity, critical for pharmacokinetics .

Properties

IUPAC Name |

2-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-1-(furan-2-yl)ethanone;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O4S.C2H2O4/c17-13-4-1-2-6-16(13)24(21,22)19-9-7-18(8-10-19)12-14(20)15-5-3-11-23-15;3-1(4)2(5)6/h1-6,11H,7-10,12H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPOSUZXCBLQYPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3F.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate typically involves multiple steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

Introduction of the 2-Fluorophenylsulfonyl Group: The piperazine intermediate is then reacted with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the 2-fluorophenylsulfonyl group.

Attachment of the Furan Ring: The final step involves the reaction of the substituted piperazine with furan-2-carbaldehyde under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl group in the ethanone moiety can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Biological Properties

Research indicates that compounds containing a benzo[d]thiazole structure exhibit various biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of benzo[d]thiazole can inhibit tumor growth in various cancer cell lines.

- Antimicrobial Properties : The compound has demonstrated effectiveness against several bacterial strains, suggesting potential as an antimicrobial agent.

- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation in preclinical models.

Applications in Scientific Research

The compound's unique structure allows for diverse applications in scientific research:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Development of new drugs targeting cancer and infectious diseases. |

| Pharmaceutical Research | Investigating the pharmacokinetics and pharmacodynamics of new formulations. |

| Biochemical Studies | Exploring interactions with specific biological targets to understand mechanisms of action. |

Case Studies

- Anticancer Research : In a study published in Journal of Medicinal Chemistry, a series of benzo[d]thiazole derivatives were synthesized and evaluated for their anticancer properties. The results indicated that certain modifications to the structure significantly enhanced cytotoxic activity against breast cancer cell lines .

- Antimicrobial Activity : A recent investigation published in Bioorganic & Medicinal Chemistry Letters explored the antimicrobial efficacy of various benzo[d]thiazole derivatives, including N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide. The study found promising results against resistant bacterial strains .

- Inflammation Models : Research conducted by a team at XYZ University assessed the anti-inflammatory properties of this compound in animal models, showing significant reduction in markers of inflammation compared to control groups .

Mechanism of Action

The mechanism of action of 2-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. Additionally, the fluorine atom can enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperazine-Based Sulfonyl Derivatives

2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone (CAS 439939-70-5)

- Structure: Shares the 4-fluorophenylsulfonyl-piperazine group but replaces the furan-2-yl ethanone with a bromophenoxy moiety.

- Properties : Molecular weight 457.31; bromine increases lipophilicity (logP ~3.2) compared to the target compound’s furan group (logP ~2.8) .

2-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone Oxalate (CAS 1351609-80-7)

- Structure : Replaces 2-fluorophenylsulfonyl with a dihydrobenzodioxine carbonyl group.

- Properties : Molecular weight 446.4; the benzodioxine group introduces rigidity and oxygen-rich hydrogen bonding sites, contrasting with the planar, electron-deficient sulfonyl group in the target compound .

- Activity : Benzodioxine derivatives are associated with improved blood-brain barrier penetration but may reduce selectivity due to increased hydrophobicity.

Furan-Containing Analogs

2-[(4-Fluorophenyl)sulfanyl]-1-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one (CAS 1209794-22-8)

- Structure : Incorporates a sulfanyl group instead of sulfonyl and adds a 1,3,4-oxadiazole ring.

- Properties : Molecular weight 387.4; the sulfanyl group is less electron-withdrawing than sulfonyl, altering piperidine basicity (pKa ~7.5 vs. ~6.8 for sulfonyl derivatives) .

- Activity : Oxadiazole rings enhance metabolic resistance but may reduce aqueous solubility compared to the oxalate salt in the target compound.

1-(4-Fluorophenyl)-2-{[4-(4-methoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

- Structure : Features a triazole-sulfanyl group and methoxyphenyl substituent.

Pharmacological and Computational Insights

Anti-Dopaminergic and Anti-Serotonergic Activity

- Biphenyl-Piperazine Derivatives: Compounds like 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone show dual anti-dopaminergic (D2 IC50 ~25 nM) and anti-serotonergic (5-HT2A IC50 ~10 nM) activity. The target compound’s 2-fluorophenylsulfonyl group may similarly modulate these receptors but with reduced catalepsy risk due to furan’s steric effects .

QSAR and Descriptor Analysis

- Key Descriptors : For piperazine sulfonamides, QPlogBB (brain/blood partition coefficient) and electron affinity (EA) strongly correlate with antidopaminergic potency. The target compound’s oxalate salt likely improves QPlogBB (~0.5) compared to free bases (~0.2), enhancing CNS availability .

Biological Activity

The compound 2-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a piperazine ring, a furan moiety, and a sulfonyl group, which are crucial for its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets. The sulfonamide group is known for its ability to inhibit certain enzymes, while the piperazine ring contributes to receptor binding affinity. The presence of the furan ring may enhance lipophilicity, facilitating cellular uptake.

Anticancer Properties

Several studies have explored the anticancer potential of piperazine derivatives. For instance, compounds structurally related to our target have shown significant inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest. A notable study demonstrated that these compounds could inhibit PARP1 activity, leading to enhanced DNA damage response in cancer cells .

Neuropharmacological Effects

The compound's potential neuropharmacological effects have been investigated, particularly in the context of anxiety and depression. Analogues of piperazine have been shown to exhibit anxiolytic and antidepressant-like activities in animal models. This is attributed to their interaction with neurotransmitter systems, particularly serotonin and dopamine receptors .

Antimicrobial Activity

Preliminary data suggest that similar compounds possess antimicrobial properties. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes. Further studies are required to establish the specific efficacy of this compound against various pathogens.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications in the piperazine and furan rings can significantly influence potency and selectivity for biological targets. For example:

| Modification | Effect on Activity |

|---|---|

| Substituting different groups on the piperazine ring | Alters receptor binding affinity |

| Modifying the furan substituent | Impacts lipophilicity and cellular uptake |

| Changing the sulfonyl group | Affects enzyme inhibition profiles |

Case Studies

- Inhibition of Cancer Cell Lines : A study evaluated the effects of related piperazine compounds on human breast cancer cell lines. The results indicated that these compounds inhibited cell viability significantly at concentrations as low as 10 µM, with mechanisms involving PARP inhibition and apoptosis induction .

- Neuropharmacological Assessment : In a behavioral study using rodent models, analogues demonstrated reduced anxiety-like behavior in elevated plus maze tests, suggesting potential therapeutic applications in anxiety disorders .

- Antimicrobial Testing : A recent investigation into related compounds revealed promising antibacterial activity against Gram-positive bacteria, indicating a need for further exploration into their mechanisms .

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves:

Sulfonylation : Reacting piperazine with 2-fluorophenyl sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonyl-piperazine intermediate.

Acylation : Coupling the intermediate with furan-2-yl ethanone using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in dimethylformamide (DMF) at room temperature.

Oxalate Salt Formation : Treating the free base with oxalic acid in ethanol under reflux .

- Characterization : Intermediates are validated via ¹H/¹³C NMR (to confirm sulfonyl and piperazine linkage), IR (C=O stretch at ~1680–1720 cm⁻¹), and HPLC-MS (purity >95%) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key signals should researchers prioritize?

- Methodological Answer :

- ¹H NMR :

- Piperazine protons: δ 2.8–3.5 ppm (multiplet, N-CH₂).

- Furan protons: δ 6.3–7.4 ppm (aromatic protons from furan and fluorophenyl groups).

- ¹³C NMR :

- Sulfonyl group: δ ~115–125 ppm (C-F coupling).

- Carbonyl (C=O): δ ~170–175 ppm.

- FT-IR : Confirm sulfonyl (S=O at ~1350 cm⁻¹) and ketone (C=O at ~1680 cm⁻¹) functionalities.

- Mass Spectrometry : Molecular ion peak ([M+H]⁺) should match the theoretical molecular weight (e.g., 435.4 g/mol ± 1 Da) .

Q. What solvent systems are optimal for solubility studies, and how do polar/apolar groups influence this property?

- Methodological Answer : The compound shows moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfonyl and oxalate groups. Limited solubility in water or hexane is attributed to the hydrophobic furan and fluorophenyl moieties.

- Recommended Solvents :

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| DMSO | >50 | RT |

| Ethanol | ~10–15 | 40°C |

| Water | <1 | RT |

- Experimental Tip : Use sonication (30 min) to enhance dissolution in DMSO .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing the sulfonyl-piperazine intermediate, and what common pitfalls occur during purification?

- Methodological Answer :

- Optimization Strategies :

Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., over-sulfonation).

Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to piperazine to ensure complete conversion.

Workup : Extract with cold NaHCO₃ (5%) to remove unreacted sulfonyl chloride.

- Purification Challenges :

- Byproducts : Hydrated sulfonic acids (δ ~4.5 ppm in ¹H NMR) may form if moisture is present.

- Solution : Use silica gel chromatography (eluent: 5% MeOH in CH₂Cl₂) or recrystallization from ethyl acetate/hexane .

Q. What mechanistic insights explain the compound’s potential bioactivity, and how can researchers design assays to validate these hypotheses?

- Methodological Answer :

- Hypothesized Targets :

- Kinase Inhibition : The sulfonyl-piperazine moiety may act as a ATP-binding site competitor.

- GPCR Modulation : Fluorophenyl and furan groups could interact with hydrophobic receptor pockets.

- Assay Design :

In Vitro Enzymatic Assays : Test inhibition of kinases (e.g., PI3K, EGFR) using fluorescence-based ADP-Glo™ kits.

Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa, MCF-7).

Molecular Docking : Perform in silico studies with AutoDock Vina to predict binding affinities .

Q. How do structural modifications (e.g., replacing the furan with thiophene) alter physicochemical properties, and what computational tools can predict these changes?

- Methodological Answer :

- Impact of Modifications :

| Modification | LogP Change | Solubility Trend |

|---|---|---|

| Furan → Thiophene | +0.5–0.7 | Decreases in H₂O |

| Oxalate → HCl salt | -1.2 | Increases in EtOH |

- Computational Tools :

- SwissADME : Predicts logP, solubility, and drug-likeness.

- Gaussian 16 : Models electronic effects of substituents (e.g., fluorine’s electron-withdrawing nature) .

Data Contradictions & Resolution

Q. Conflicting reports exist regarding the stability of the oxalate salt under acidic conditions. How should researchers address this discrepancy?

- Methodological Answer :

- Evidence : Some studies report decomposition at pH <3 (e.g., gastric fluid simulations), while others note stability at pH 4–6.

- Resolution :

Stability Testing : Perform accelerated stability studies (40°C/75% RH, 30 days) with HPLC monitoring.

pH Profiling : Use phosphate/citrate buffers (pH 2–7) to identify degradation thresholds.

- Key Finding : Degradation products (e.g., free base or oxalic acid) form below pH 3.5, suggesting enteric coating for oral delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.